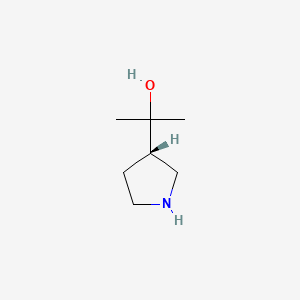

(S)-2-(3-吡咯烷基)-2-丙醇

描述

科学研究应用

微生物生产和生化应用

(S)-2-(3-吡咯烷基)-2-丙醇已在微生物生产过程及其衍生物在生物技术和有机合成中的应用方面得到探索。一个值得注意的例子包括对甘油微生物生产 1,3-丙二醇 (1,3-PD) 的研究,其中涉及可能与 (S)-2-(3-吡咯烷基)-2-丙醇衍生物的合成和效用相关的途径。由于 1,3-PD 在制造具有有用特性的聚酯方面具有潜力,因此甘油转化为 1,3-PD 的微生物途径已得到显着扩展,这表明微生物过程在生产类似化合物(如 (S)-2-(3-吡咯烷基)-2-丙醇)用于“绿色”化学应用方面的更广泛相关性 (Biebl 等,1999)。

催化和表面化学

对各种催化剂的表面和催化性能的研究揭示了可能适用于涉及 (S)-2-(3-吡咯烷基)-2-丙醇的反应的机制。例如,氧化钇 (Y2O3) 催化剂及其与吡啶和 2-丙醇的相互作用的研究突出了特定催化剂通过布朗斯特酸、路易斯酸和碱性位点影响类似化合物反应性的潜力 (Hussein 和 Gates,1998)。

有机合成和聚合物化学

表面衍生化试剂(如 N-(3-(三甲氧基甲硅烷基)丙基)吡咯)的合成和表征,用于促进聚吡咯薄膜对硅光阳极的粘附,证明了吡咯烷衍生物在制造先进材料中的应用。这项研究可以为 (S)-2-(3-吡咯烷基)-2-丙醇在增强材料性能或开发新型涂层和粘合剂方面的类似应用提供依据 (Simon、Ricco 和 Wrighton,1982)。

药物和药用化学

溶液介导的多晶型转变的研究和对用于对映选择性烷基化的新型配体的合成突出了吡咯烷衍生物在药物研究中的重要性。这些发现可以为在类似背景下探索 (S)-2-(3-吡咯烷基)-2-丙醇奠定基础,可能导致开发新药或优化现有药物的合成途径 (Maher 等,2014)。

作用机制

Target of Action

The primary target of (S)-2-(3-Pyrrolidinyl)-2-propanol is the ionotropic γ-aminobutyric acid (GABA) receptor (iGABAR) in insects . iGABARs are important targets of agricultural insecticides .

Mode of Action

(S)-2-(3-Pyrrolidinyl)-2-propanol acts as a competitive antagonist (CA) of iGABARs . It binds to the receptor, preventing the binding of GABA, and thus inhibiting the receptor’s function . The hydroxyl group of the isothiazole ring of the compound could form hydrogen bonds with R53 and S118 of the D. Melanogaster iGABAR model .

Biochemical Pathways

The compound affects the GABAergic pathway in insects. By acting as an antagonist at iGABARs, it disrupts the normal functioning of the GABAergic system, leading to the death of the insect .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are non-toxic to honey bees and humans .

Result of Action

The compound exhibits good insecticidal activity against Drosophila melanogaster and Spodoptera litura . It blocks the formation of and induces the regression of basaloid lesions in skin punches and shrinks UV-induced basaloid lesions in adult mouse skin .

属性

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRJODMZHWPACV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCNC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

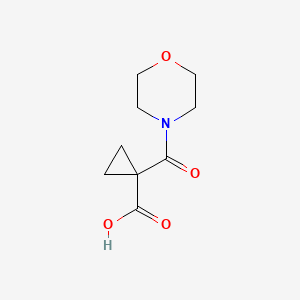

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2875168.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-bis(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2875171.png)

![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)

![tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2875175.png)

![N-(4-hydroxyphenyl)-2-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2875176.png)

![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)